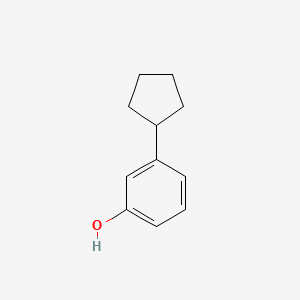
3-Cyclopentylphenol
Vue d'ensemble
Description
3-Cyclopentylphenol is a chemical compound with the molecular formula C11H14O . It is a type of phenol, which are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group) and a cyclopentyl group (a cyclical arrangement of five carbon atoms) attached to it .Applications De Recherche Scientifique
1. Role in Organic Synthesis and Catalysis
- Cyclopentane Derivatives in Organic Reactions : Cyclopentylphenols, including 3-Cyclopentylphenol, have been studied in various organic reactions. For instance, cyclopentane-1,3-diones have been explored as potential isosteres for carboxylic acid functional groups, leading to potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).
- Cyclopentane in Synthesis of Polyfunctionalized Molecules : The use of cyclopentane derivatives in [3+2]-cycloaddition reactions has been shown to be beneficial in synthesizing a variety of complex and functionalized molecules (Haut et al., 2019).
2. Biological Activity and Pharmacology
- Antioxidant Activities of Phenol Derivatives : Phenol derivatives derived from compounds like 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, which are structurally related to cyclopentylphenols, have shown promising antioxidant activities. These compounds have been investigated for their efficacy in scavenging free radicals and inhibiting certain enzyme activities (Artunç et al., 2020).
3. Environmental Applications
- Biosynthesis and Degradation of Compounds : Alkylphenols, closely related to cyclopentylphenols, have been studied for their degradation and conversion into biodegradable polymers like poly-3-hydroxybutyrate (PHB) using specific bacterial strains. This suggests potential environmental applications in bioremediation and waste management (Reddy et al., 2015).
4. Material Science and Chemistry
- Cyclization Reactions and Material Synthesis : Studies on cyclopentylphenol derivatives have also focused on their role in cyclization reactions, which are fundamental in synthesizing various chemical materials. For instance, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides has been investigated for the production of 3,1-benzoxazines, highlighting the versatility of these compounds in material synthesis (Kazaryants et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclopentylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJMQFDGADIRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



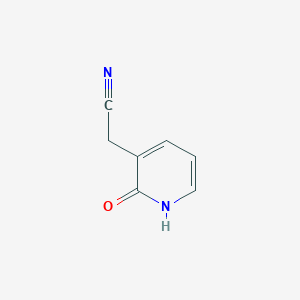
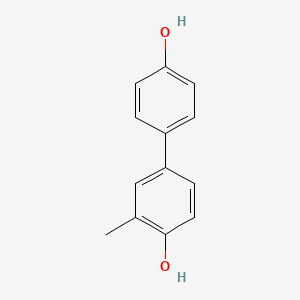
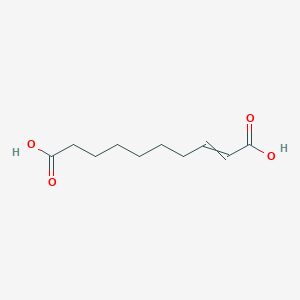
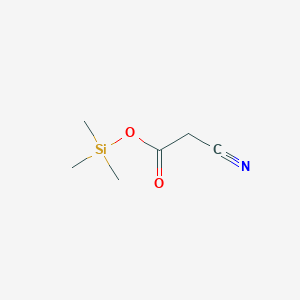
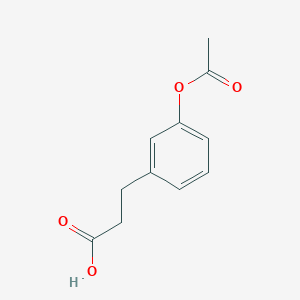
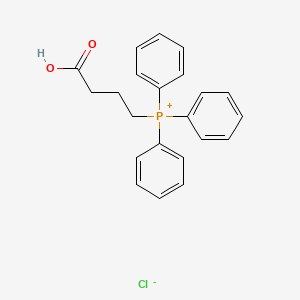
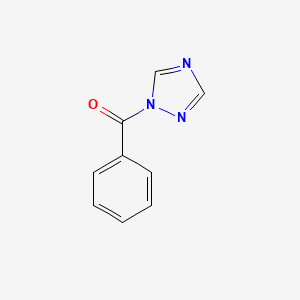
![2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B3192065.png)
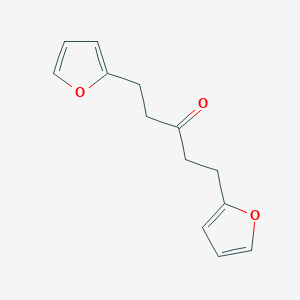


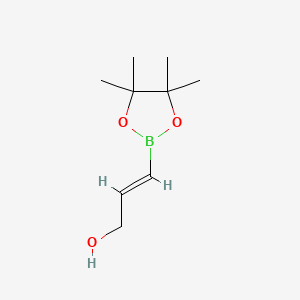
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3192104.png)
